![molecular formula C8H12N4 B587364 2-(1-Piperazinyl)pyrimidine-d8 CAS No. 1309283-31-5](/img/structure/B587364.png)
2-(1-Piperazinyl)pyrimidine-d8
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Overview
Description
“2-(1-Piperazinyl)pyrimidine-d8” is a stable isotope labelled metabolite . It is also known as “4-(2-Pyrimidinyl)piperazine-d8”, “N-2-Pyrimidinylpiperazine-d8”, “CM 56324H-d8”, and "PmP-d8" . It has a molecular formula of C8H4D8N4 and a molecular weight of 172.26 . This compound is a piperazine-based derivative and is a metabolite of buspirone .
Synthesis Analysis
The synthesis of “2-(1-Piperazinyl)pyrimidine-d8” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular structure of “2-(1-Piperazinyl)pyrimidine-d8” is represented by the SMILES notation: [2H]C1([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])N1C2=NC=CC=N2 . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.
Chemical Reactions Analysis
“2-(1-Piperazinyl)pyrimidine-d8” is a deuterium-labeled compound, which means it has been chemically modified to contain deuterium atoms instead of hydrogen . This modification can affect the compound’s reactivity and stability. For example, deuterium-labeled compounds are often used as tracers in drug development processes to track the compound’s behavior in the body .
Physical And Chemical Properties Analysis
“2-(1-Piperazinyl)pyrimidine-d8” is a neat compound with a molecular formula of C8H4D8N4 and a molecular weight of 172.26 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Derivatization Reagent for Carboxyl Groups on Peptides
This compound can be used as a derivatization reagent for the carboxyl groups on peptides . Derivatization is a technique used in chemistry which transforms a chemical compound into a product of similar chemical structure but with specific chemical properties. This makes it useful in various fields of research and industry.
Spectrophotometric Analysis of Phosphopeptides
“2-(1-Piperazinyl)pyrimidine-d8” can be used in the spectrophotometric analysis of phosphopeptides . Spectrophotometry is a method used in molecular biology for quantifying the amount of a specific substance in a mixture by measuring the amount of light that a sample absorbs.
Synthesis of Pyrrolopyridine Derivatives
It can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . This compound could have potential applications in medicinal chemistry.
Synthesis of Pyridazinol Derivatives
“2-(1-Piperazinyl)pyrimidine-d8” can also be used in the synthesis of 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol . This compound could be used in the development of new pharmaceuticals.
Safety And Hazards
The safety data sheet for a similar compound, “2-(1-Piperazinyl)pyrimidine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-DUSUNJSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858319 |
Source
|
Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)pyrimidine-d8 | |
CAS RN |
1309283-31-5 |
Source
|
Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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